[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride
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Overview
Description
[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride is an organic compound that features two furan rings attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of furan derivatives with amine precursors. One common method is the condensation reaction between furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde with a primary amine under acidic conditions to form the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride can be compared with other similar compounds such as:
Furan, 2,2’-methylenebis[5-methyl-]: This compound also features furan rings but differs in its connectivity and functional groups.
Furan, 2-(2-furanylmethyl)-5-methyl-: Similar in structure but with different substitution patterns on the furan rings.
The uniqueness of this compound lies in its specific arrangement of furan rings and the presence of the amine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1873567-01-1 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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